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Compound of Interest

Compound Name: Lamivudine salicylate

Cat. No.: B063276 Get Quote

Disclaimer: While the request specified Lamivudine salicylate, a comprehensive review of the

scientific literature reveals that the vast majority of research on drug delivery systems has been

conducted with Lamivudine. Lamivudine salicylate is primarily utilized as an intermediate salt

in the purification process of Lamivudine. Therefore, the following application notes and

protocols are based on studies involving Lamivudine. The physicochemical properties of

Lamivudine are the primary determinants of its behavior in these formulations.

Introduction
Lamivudine is a nucleoside reverse transcriptase inhibitor (NRTI) widely used in the treatment

of HIV/AIDS and Hepatitis B.[1][2] Conventional oral administration of Lamivudine is associated

with a short biological half-life, requiring frequent dosing, which can lead to non-adherence and

the development of viral resistance.[3] To overcome these limitations, various drug delivery

systems have been investigated to provide controlled and sustained release, improve

bioavailability, and enable targeted delivery of Lamivudine. This document provides an

overview of the application of Lamivudine in different drug delivery systems, including

quantitative data from various studies, detailed experimental protocols, and visual

representations of key processes.
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The following tables summarize quantitative data from various studies on Lamivudine-loaded

drug delivery systems.

Table 1: Nanoparticulate Drug Delivery Systems

Formulation
Type

Polymer/Lip
id

Particle
Size (nm)

Encapsulati
on
Efficiency
(%)

Drug
Release
Profile

Reference

Polymeric

Nanoparticles

Poly(ε-

caprolactone)

(PCL)

273 89.7 ± 10.3

Sustained

release over

30 hours

[4]

Solid Lipid

Nanoparticles

(SLN)

Not Specified Not Specified Not Specified

40-50%

release in

10h, >65% in

24h

[5]

Multiple Lipid

Nanoparticles

(MLN)

Not Specified ~450 Not Specified

Sustained

release for

~45 hours

[6]

Magnetic

Nanoparticles

Fe3O4@CaA

l-LDH
~130 ~70

pH-

dependent

release over

300 min

[7]

Table 2: Liposomal and Microsphere Drug Delivery Systems
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Formulation
Type

Key
Component
s

Vesicle/Part
icle Size
(nm)

Entrapment
Efficiency
(%)

Drug
Release
Profile

Reference

Liposomes

Phospholipon

90H,

Cholesterol

276.20 ±

13.36
60.20 ± 2.86 Not Specified [8][9]

Eudragit-

coated Pectin

Microspheres

Pectin,

Eudragit

S100

Not Specified 89.44 ± 1.44

Diffusion-

controlled

release

[10]

Table 3: Hydrogel and Controlled Release Tablet Formulations

Formulation
Type

Polymer(s) Key Findings
Drug Release
Profile

Reference

Hydrogel

Chitosan,

Polyvinylpyrrolid

one, Gelatin

Good swelling

and

mucoadhesive

properties

Controlled

release up to 12

hours

Injectable

Hydrogel
Not Specified

Maintained

plasma

concentrations

for 6 weeks in

mice

Sustained

release
[11][12]

Controlled

Release Matrix

Tablets

Hydroxypropyl

methylcellulose

(HPMC)

Release rate

dependent on

polymer

proportion and

viscosity

Extended

release up to 16-

20 hours

[13]

Controlled

Release Tablets

Carbopol 974P,

Xanthan gum

Formulation with

10% of each

polymer showed

similarity to

innovator product

Zero-order

release
[14]
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Experimental Protocols
This section provides detailed methodologies for the preparation and characterization of

various Lamivudine drug delivery systems.

Protocol 1: Preparation of Lamivudine-Loaded
Polymeric Nanoparticles by Double Emulsification
Objective: To encapsulate the hydrophilic drug Lamivudine within a hydrophobic polymer

matrix.

Materials:

Lamivudine

Poly(ε-caprolactone) (PCL)

Dichloromethane (DCM) or other suitable organic solvent

Polyvinyl alcohol (PVA) or other suitable surfactant

Deionized water

Procedure:

Preparation of the internal aqueous phase (w1): Dissolve a known amount of Lamivudine in

deionized water.

Preparation of the organic phase (o): Dissolve a known amount of PCL in DCM.

Formation of the primary emulsion (w1/o): Add the internal aqueous phase (w1) to the

organic phase (o) and sonicate or homogenize at high speed to form a stable water-in-oil

emulsion.

Formation of the double emulsion (w1/o/w2): Add the primary emulsion to a larger volume of

an aqueous solution containing a surfactant (e.g., PVA). Sonicate or homogenize again to

form the double emulsion.
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Solvent evaporation: Stir the double emulsion at room temperature for several hours to allow

the organic solvent to evaporate, leading to the formation of solid nanoparticles.

Nanoparticle recovery: Centrifuge the nanoparticle suspension to pellet the nanoparticles.

Wash the nanoparticles with deionized water to remove excess surfactant and

unencapsulated drug.

Lyophilization: Freeze-dry the washed nanoparticles to obtain a powder for long-term storage

and characterization.

Characterization:

Particle size and Polydispersity Index (PDI): Determined by Dynamic Light Scattering (DLS).

Encapsulation Efficiency (EE%): The amount of encapsulated drug is determined indirectly

by measuring the amount of free drug in the supernatant after centrifugation using UV-Vis

spectrophotometry at the λmax of Lamivudine (~270 nm). The EE% is calculated using the

following formula: EE% = [(Total Drug - Free Drug) / Total Drug] x 100

In Vitro Drug Release: A known amount of nanoparticles is suspended in a release medium

(e.g., phosphate-buffered saline, pH 7.4) in a dialysis bag. The bag is placed in a larger

volume of the release medium and stirred at a constant temperature. Samples are withdrawn

from the external medium at predetermined time intervals and the concentration of released

Lamivudine is measured by UV-Vis spectrophotometry or HPLC.

Protocol 2: Preparation of Lamivudine-Loaded
Liposomes by Thin Film Hydration
Objective: To encapsulate Lamivudine within a lipid bilayer vesicle.

Materials:

Lamivudine

Phospholipids (e.g., Phospholipon 90H, Soy Lecithin)

Cholesterol
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Organic solvent (e.g., chloroform, methanol)

Phosphate Buffered Saline (PBS), pH 7.4

Procedure:

Lipid film formation: Dissolve the phospholipids and cholesterol in the organic solvent in a

round-bottom flask.

Solvent evaporation: Remove the organic solvent using a rotary evaporator under vacuum to

form a thin, dry lipid film on the inner wall of the flask.

Hydration: Add an aqueous solution of Lamivudine in PBS to the flask. Hydrate the lipid film

by rotating the flask at a temperature above the lipid phase transition temperature. This

process leads to the formation of multilamellar vesicles (MLVs).

Size reduction (optional): To obtain smaller, unilamellar vesicles, the MLV suspension can be

sonicated or extruded through polycarbonate membranes with defined pore sizes.

Purification: Remove the unencapsulated drug by dialysis, gel filtration, or ultracentrifugation.

Characterization:

Vesicle size and PDI: Measured by Dynamic Light Scattering (DLS).

Entrapment Efficiency (EE%): Determined by separating the liposomes from the

unencapsulated drug and quantifying the drug in both fractions.

In Vitro Drug Release: Similar to the protocol for nanoparticles, using a dialysis method.

Protocol 3: Preparation of Lamivudine Hydrogels
Objective: To formulate a hydrogel for sustained topical or localized delivery of Lamivudine.

Materials:

Lamivudine

Gelling polymers (e.g., Chitosan, Polyvinylpyrrolidone, Gelatin)
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Cross-linking agent (e.g., Glutaraldehyde)

Deionized water or buffer

Procedure:

Polymer dispersion: Disperse the gelling polymers in deionized water or a suitable buffer with

constant stirring until a homogenous solution is formed.

Drug incorporation: Add Lamivudine to the polymer solution and stir until it is completely

dissolved.

Cross-linking: Add the cross-linking agent to the drug-polymer solution and stir. The solution

will gradually form a gel. The extent of cross-linking can be controlled by the concentration of

the cross-linker and the reaction time.

Purification: The hydrogel can be purified by washing with deionized water to remove any

unreacted cross-linker or unentrapped drug.

Characterization:

Swelling studies: The swelling ratio of the hydrogel is determined by immersing a known

weight of the dried hydrogel in a buffer solution and measuring its weight at different time

intervals until equilibrium is reached.

Mucoadhesion studies: The mucoadhesive strength of the hydrogel can be evaluated by

measuring the force required to detach the hydrogel from a mucosal tissue.

In Vitro Drug Release: A known amount of the hydrogel is placed in a dissolution apparatus

containing a suitable release medium. Samples are withdrawn at regular intervals and

analyzed for Lamivudine content.

Mandatory Visualizations
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Nanoparticle Preparation

Lamivudine in Aqueous Phase (w1)

Primary Emulsion (w1/o)

Polymer in Organic Phase (o)

Double Emulsion (w1/o/w2) Solvent Evaporation Nanoparticle Suspension Centrifugation & Washing Lyophilized Nanoparticles

Click to download full resolution via product page

Caption: Workflow for Lamivudine Nanoparticle Preparation.
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In Vitro Drug Release Study Workflow

Place Drug Delivery System in Dialysis Bag

Immerse in Release Medium (e.g., PBS)

Constant Stirring at 37°C

Withdraw Samples at Timed Intervals

Analyze Lamivudine Concentration (UV-Vis/HPLC)

Plot Cumulative Drug Release vs. Time

Click to download full resolution via product page

Caption: In Vitro Drug Release Experimental Workflow.
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Lamivudine Mechanism of Action

Lamivudine

Intracellular Kinases

Phosphorylation

Lamivudine Triphosphate (Active Form)

Inhibition HIV Reverse Transcriptase

Viral DNA Synthesis

Click to download full resolution via product page

Caption: Lamivudine's Intracellular Activation and Mechanism.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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